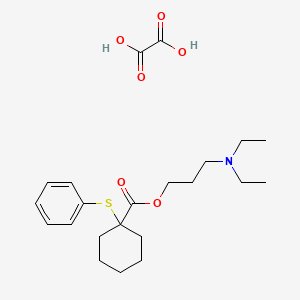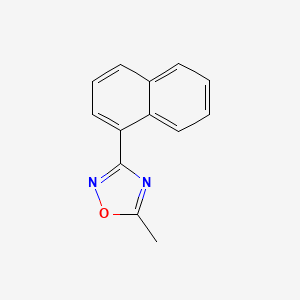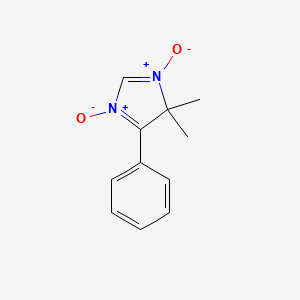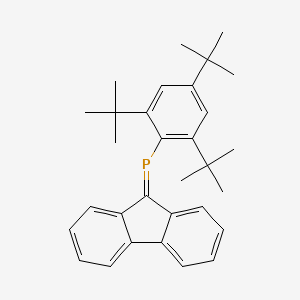
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound that features a fluorenylidene group and a tri-tert-butylphenyl group attached to a phosphorus atom. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of a fluorenylidene precursor with a tri-tert-butylphenylphosphine. The reaction conditions may include the use of a suitable solvent, such as toluene or THF, and a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphane compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the fluorenylidene or tri-tert-butylphenyl groups are replaced by other functional groups.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and halogenating agents like bromine or iodine for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.
科学研究应用
Chemistry
In chemistry, (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize transition metal complexes and enhance their catalytic activity.
Biology and Medicine
In biology and medicine, organophosphorus compounds are studied for their potential as therapeutic agents
Industry
In industry, such compounds are used in the development of advanced materials, including polymers and electronic devices. Their ability to form stable complexes with metals makes them valuable in the production of catalysts and other functional materials.
作用机制
The mechanism of action of (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane involves its interaction with molecular targets through the phosphorus atom. The compound can act as a ligand, coordinating with metal centers and influencing their reactivity. The specific pathways and molecular targets depend on the context of its application, such as catalysis or therapeutic use.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to phosphorus.
Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with three trimethoxyphenyl groups attached to phosphorus.
(9H-Fluoren-9-ylidene)phosphane: A simpler analog with only the fluorenylidene group attached to phosphorus.
Uniqueness
(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the bulky tri-tert-butylphenyl group and the fluorenylidene group. This unique structure can impart distinct steric and electronic properties, making it valuable in specific applications where such characteristics are desired.
属性
CAS 编号 |
106345-64-6 |
|---|---|
分子式 |
C31H37P |
分子量 |
440.6 g/mol |
IUPAC 名称 |
fluoren-9-ylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C31H37P/c1-29(2,3)20-18-25(30(4,5)6)28(26(19-20)31(7,8)9)32-27-23-16-12-10-14-21(23)22-15-11-13-17-24(22)27/h10-19H,1-9H3 |
InChI 键 |
UUBGJNNOGJCVBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C2C3=CC=CC=C3C4=CC=CC=C42)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



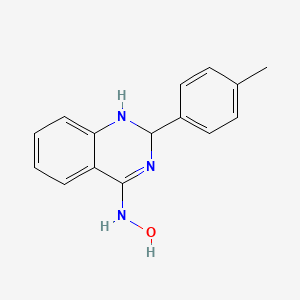
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
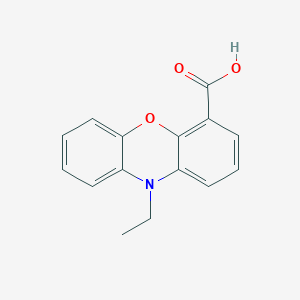

![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
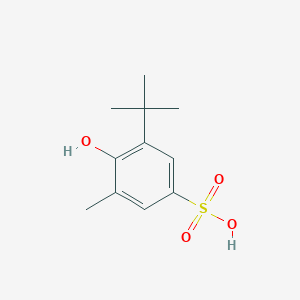
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
